molecular formula C19H22ClNO2 B1372098 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride CAS No. 1214104-79-6

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B1372098
CAS RN: 1214104-79-6
M. Wt: 331.8 g/mol
InChI Key: FYLWVUHZPFNCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride, also known as 1-Benzhydrylpiperidine-2-carboxylic acid HCl, is a synthetic compound commonly used in laboratory experiments and scientific research. It is a white, crystalline solid with a molecular weight of 219.6 and a melting point of 247°C. 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride is a versatile compound that can be used in a variety of experiments, from biochemical and physiological studies to drug development.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride is often involved in the synthesis and structural study of complex chemical compounds. For instance, it is utilized in the preparation of various amide and ester derivatives for further pharmacological evaluations and structural studies:

  • Patel et al. (2011) discussed the preparation of amide derivatives using acid chlorides condensed with different piperazine derivatives, revealing their antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Chavan & Pai (2007) described the synthesis of N-substituted-3-chloro-2-azetidinones, showcasing their moderate antibacterial activity against specific microorganisms (Chavan & Pai, 2007).
  • Jin et al. (2011) studied the binding interactions of 2-aminoheterocyclic compounds with carboxylic acid derivatives, highlighting the role of non-covalent interactions in the formation of 3D structures in salts (Jin et al., 2011).

Pharmacological Potential

The compound is often a precursor or a component in the synthesis of pharmacologically active substances, showing potential in various therapeutic areas:

  • Arustamyan et al. (2019) investigated the anticonvulsant activity of amino amides and amino esters based on specific carboxylic acids, indicating potential applications in neurological disorders (Arustamyan et al., 2019).
  • Görlitzer & Kramer (2000) synthesized derivatives of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters, evaluating their potential as antiallergics (Görlitzer & Kramer, 2000).

Material Chemistry and Crystallography

The compound plays a role in the synthesis and analysis of materials, particularly in understanding crystal structures and interactions within them:

  • Tseng & Lin (2009) analyzed the crystal structure of a compound synthesized using 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride, providing insights into hydrogen bonding and molecular interactions (Tseng & Lin, 2009).
  • Dugarte-Dugarte et al. (2021) detailed the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, underlining the importance of non-covalent interactions in crystal formation (Dugarte-Dugarte et al., 2021).

properties

IUPAC Name

1-benzhydrylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-19(22)17-13-7-8-14-20(17)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWVUHZPFNCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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